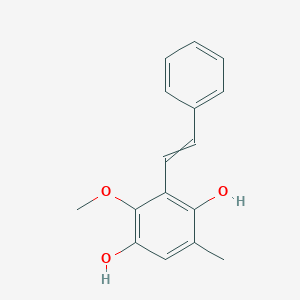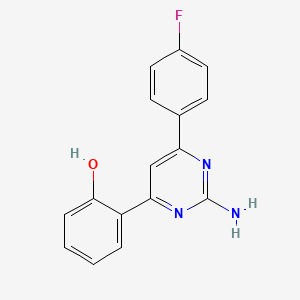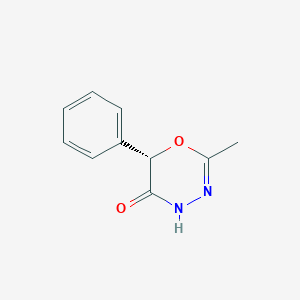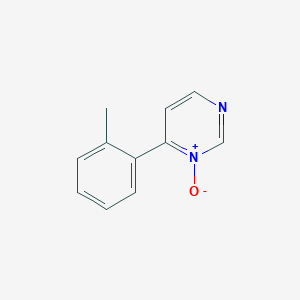
2-Methoxy-5-methyl-3-(2-phenylethenyl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine is a compound of significant interest in the field of medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine typically involves the coupling of a hydroxycarbamoyl phenyl derivative with L-tyrosine. The reaction conditions often require the use of coupling agents such as carbodiimides and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods
Industrial production of O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydroxycarbamoyl group can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit histone deacetylases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and induce apoptosis in cancer cells. The pathways involved include the regulation of transcription and cell cycle progression.
類似化合物との比較
Similar Compounds
Suberoylanilide hydroxamic acid (SAHA): Another histone deacetylase inhibitor with a similar mechanism of action.
Trichostatin A: A potent inhibitor of histone deacetylases with applications in cancer therapy.
Valproic acid: A histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder.
Uniqueness
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine is unique due to its specific structural features that allow for selective inhibition of histone deacetylases. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in therapeutic research.
特性
CAS番号 |
923025-95-0 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
2-methoxy-5-methyl-3-(2-phenylethenyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H16O3/c1-11-10-14(17)16(19-2)13(15(11)18)9-8-12-6-4-3-5-7-12/h3-10,17-18H,1-2H3 |
InChIキー |
QRILYEWUGJRNPL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1O)C=CC2=CC=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate](/img/structure/B14195282.png)


![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)

![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)
![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)

